molecular formula C7H10N2S B1372085 (2-Cyclopropylthiazol-4-yl)methanamine CAS No. 1083299-53-9

(2-Cyclopropylthiazol-4-yl)methanamine

Cat. No. B1372085
CAS RN: 1083299-53-9
M. Wt: 154.24 g/mol
InChI Key: FPTUAEIUVOUZOR-UHFFFAOYSA-N
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Description

“(2-Cyclopropylthiazol-4-yl)methanamine” is a chemical compound with the molecular formula C7H10N2S . It is a derivative of thiazole, a class of compounds that contain a five-membered aromatic ring with a sulfur atom .


Molecular Structure Analysis

The molecular structure of “(2-Cyclopropylthiazol-4-yl)methanamine” consists of a thiazole ring attached to a cyclopropyl group and a methanamine group . The molecular weight of the compound is 154.23 .


Physical And Chemical Properties Analysis

“(2-Cyclopropylthiazol-4-yl)methanamine” has a molecular weight of 154.23 . The compound is likely to be a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data.

Scientific Research Applications

  • Catalytic Applications : Şemistan Karabuğa et al. (2015) studied the synthesis of quinazoline-based ruthenium complexes, which are crucial in catalysis, specifically in transfer hydrogenation reactions. Such complexes demonstrate excellent conversions and high turnover frequency (TOF) values, indicating their efficiency in catalytic processes (Karabuğa et al., 2015).

  • Synthetic Chemistry : The work by Aouine Younas et al. (2014) on the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcases the compound's role in developing new synthetic routes and structures. This research contributes to the field of organic synthesis, particularly in creating novel compounds (Younas et al., 2014).

  • Antimicrobial Research : K D Thomas, Airody Vasudeva Adhikari, and N Suchetha Shetty (2010) synthesized a series of quinoline derivatives carrying 1,2,3-triazole moiety, which showed moderate to very good antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Thomas et al., 2010).

  • Pharmacological Research : The study by J. Sniecikowska et al. (2019) on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists reveals the compound's significance in pharmacology, particularly for potential antidepressant drug candidates (Sniecikowska et al., 2019).

  • Molecular Scaffold Development : Vladimir S. Yarmolchuk et al. (2011) described the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, proposing its use as a scaffold for drug discovery. This emphasizes the compound's role in providing structural frameworks for new drug development (Yarmolchuk et al., 2011).

properties

IUPAC Name

(2-cyclopropyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTUAEIUVOUZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294936
Record name 2-Cyclopropyl-4-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylthiazol-4-yl)methanamine

CAS RN

1083299-53-9
Record name 2-Cyclopropyl-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083299-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-4-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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